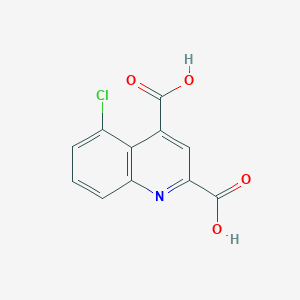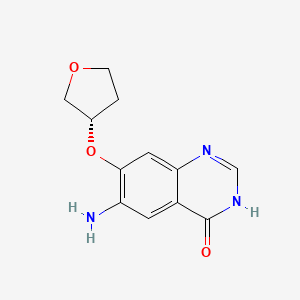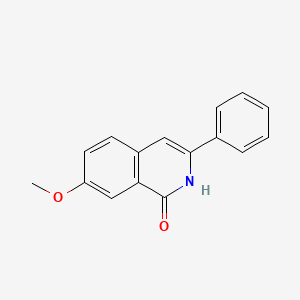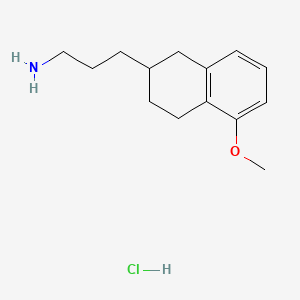
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C14H22ClNO and a molecular weight of 255.78 g/mol . It is also known by other names such as 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Methoxylation: Introduction of a methoxy group at the 5-position of the naphthalene ring.
Reduction: Reduction of the naphthalene ring to form a tetrahydronaphthalene structure.
Amination: Introduction of a propylamine group at the 2-position of the tetrahydronaphthalene ring.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to neurotransmitter function and receptor binding.
Medicine: Potential use in the development of therapeutic agents for neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride
- 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- 2-(n-Propylamino)-5-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C14H22ClNO |
|---|---|
Molecular Weight |
255.78 g/mol |
IUPAC Name |
3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-14-6-2-5-12-10-11(4-3-9-15)7-8-13(12)14;/h2,5-6,11H,3-4,7-10,15H2,1H3;1H |
InChI Key |
BCJZOOOZJZOOGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)
![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)
![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)
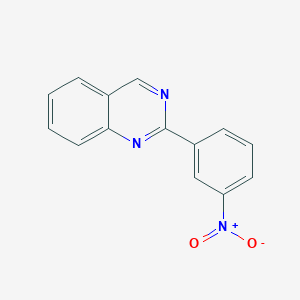
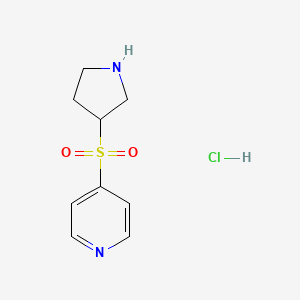

![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
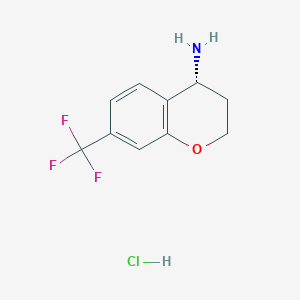

![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)

